3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furochromene core, a methoxyphenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furochromene core, followed by the introduction of the methoxyphenyl and thiophene groups through various coupling reactions. The final step often involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furochromene core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene have similar thiophene moieties and are used in the synthesis of anticancer and anti-atherosclerotic agents.
Furochromene Derivatives: Compounds with similar furochromene cores are used in the development of organic semiconductors and other advanced materials.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C25H21NO5S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-oxo-N-(2-thiophen-2-ylethyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H21NO5S/c1-29-16-10-8-15(9-11-16)20-21-22(18-6-2-3-7-19(18)30-25(21)28)31-23(20)24(27)26-13-12-17-5-4-14-32-17/h2-11,14,20,23H,12-13H2,1H3,(H,26,27) |
InChI Key |
KIFBPSAMEVALGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NCCC5=CC=CS5 |
Origin of Product |
United States |
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